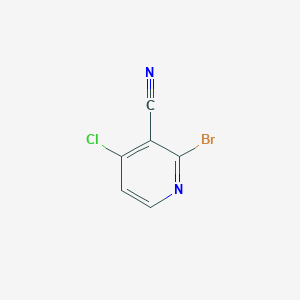

2-Bromo-4-chloronicotinonitrile

Descripción

Propiedades

IUPAC Name |

2-bromo-4-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-6-4(3-9)5(8)1-2-10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYPMSLGPZWRDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note & Protocols: Strategic Synthesis of Bicyclic Pyridines from 2-Bromo-4-chloronicotinonitrile

Abstract

This document provides a comprehensive guide for the synthesis of complex bicyclic pyridines, a class of privileged structures in modern medicinal chemistry.[1][2] We focus on the strategic utilization of 2-Bromo-4-chloronicotinonitrile as a versatile starting material. The protocols herein leverage the differential reactivity of the C2-bromo and C4-chloro substituents to achieve regioselective, sequential functionalization. Detailed methodologies for key palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—are presented, followed by strategies for intramolecular cyclization to construct the second ring. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking robust and adaptable routes to novel heterocyclic scaffolds.

Introduction: The Significance of Bicyclic Pyridines and a Strategic Precursor

Bicyclic pyridine scaffolds are cornerstones of contemporary drug discovery, forming the core of numerous therapeutic agents targeting a wide range of diseases, including central nervous system (CNS) disorders, cancers, and infectious diseases.[3][4][5] Their rigid frameworks allow for precise three-dimensional positioning of pharmacophoric elements, enhancing target binding and potency.[1]

The synthetic challenge lies in the controlled and efficient construction of these often complex, multi-substituted systems. 2-Bromo-4-chloronicotinonitrile emerges as an ideal starting material for this purpose. Its utility is rooted in three key features:

-

Orthogonal Halogen Reactivity: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling conditions.[6] This intrinsic difference allows for selective functionalization at the C2 position while leaving the C4-chloro intact for subsequent transformations.

-

Activated C4 Position: The electron-withdrawing nature of the pyridine nitrogen and the adjacent cyano group makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr), providing an alternative reaction pathway.[7]

-

The Cyano Group as a Cyclization Anchor: The C3-nitrile is not merely a spectator group; it serves as a powerful electrophilic handle for intramolecular cyclization reactions, enabling the formation of the second fused ring.[8]

This application note will systematically explore how to exploit these features to build diverse bicyclic pyridine libraries.

The Core Strategy: Regioselective Sequential Functionalization

Our overarching strategy is a two-stage process that leverages the differential reactivity of the starting material. This approach provides a modular and highly adaptable workflow for creating molecular diversity.

Figure 1: General workflow for the synthesis of bicyclic pyridines.

This workflow highlights the logical progression from the starting dihalopyridine to the final complex scaffold. The initial, selective reaction at the more labile C2-bromo position is the critical first step.

Part I: Selective C2-Position Functionalization

The first phase of the synthesis involves a palladium-catalyzed cross-coupling reaction that selectively targets the C-Br bond. The choice of reaction depends on the desired functionality to be introduced at the C2 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups.[9][10] The reaction requires a palladium catalyst, a phosphine ligand, and a base to activate the boronic acid partner.[11]

Mechanistic Consideration: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the activated boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C2

-

To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-chloronicotinonitrile (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos (0.1 eq).

-

Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary Table 1: Representative Suzuki-Miyaura Couplings

| Entry | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 2 | 2-Furylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 85 |

| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 78 |

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is unparalleled for introducing terminal alkyne functionalities, which are exceptionally versatile precursors for subsequent cyclization reactions.[12][13] The classic protocol uses a palladium catalyst and a copper(I) co-catalyst.[14]

Protocol 2: General Procedure for Sonogashira Coupling at C2

-

To a dry Schlenk flask under an inert atmosphere, add 2-Bromo-4-chloronicotinonitrile (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Add a degassed solvent such as THF or DMF, followed by a degassed amine base, typically triethylamine (TEA) or diisopropylamine (DIPA) (3.0 eq).

-

Add the terminal alkyne (1.1 eq) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-8 hours), monitoring by TLC.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the ammonium salts.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

To construct nitrogen-containing bicyclic systems, the Buchwald-Hartwig amination is the premier method for forming C-N bonds.[15][16][17] This reaction couples the aryl halide with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[18][19]

Protocol 3: General Procedure for Buchwald-Hartwig Amination at C2

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq), a bulky biarylphosphine ligand (e.g., XPhos, RuPhos, 0.04-0.05 eq), and a strong base such as NaOt-Bu or K₃PO₄ (1.5 eq).

-

Add 2-Bromo-4-chloronicotinonitrile (1.0 eq) and the desired amine (1.2 eq).

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the vessel and heat to 80-110 °C, monitoring the reaction by LC-MS.

-

Upon completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and quench with water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Part II: Intramolecular Cyclization to Form Bicyclic Systems

With the C2 position functionalized, the C4-chloro and C3-nitrile groups become the reactive sites for the crucial ring-forming step. The strategy depends on the nature of the substituent introduced in Part I.

Annulation via Nucleophilic Attack on the Nitrile

This is one of the most powerful strategies. If the C2-substituent contains a nucleophilic moiety, a base- or heat-mediated cyclization can occur where this nucleophile attacks the electrophilic carbon of the C3-nitrile.

Example Application: Synthesis of a Furo[2,3-b]pyridine Scaffold

If a 2-furylboronic acid was used in the initial Suzuki coupling (Table 1, Entry 2), the resulting intermediate is primed for cyclization. However, a more direct approach involves coupling with a nucleophile that can subsequently attack the nitrile. Let's consider a different intermediate.

Scenario: A 2-(2-hydroxyphenyl) group is installed at C2 via Suzuki coupling.

-

Intermediate: 4-chloro-2-(2-hydroxyphenyl)nicotinonitrile.

-

Cyclization: Treatment with a strong base like potassium tert-butoxide (KOtBu) in a solvent like DMF. The base deprotonates the phenol, and the resulting phenoxide attacks the nitrile carbon.

-

Tautomerization: The initial cyclization product, an imine, can tautomerize or be hydrolyzed during workup to yield the final aromatic furopyridine system.

Protocol 4: Base-Mediated Cyclization to a Thieno[2,3-b]pyridine

This protocol assumes a 2-(2-mercaptophenyl) group has been introduced at the C2 position.

-

Dissolve the 4-chloro-2-(2-mercaptophenyl)nicotinonitrile intermediate (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DMSO.

-

Add a base such as K₂CO₃ (3.0 eq) or NaH (1.2 eq) portion-wise at room temperature.

-

Heat the mixture to 60-80 °C for 2-6 hours, monitoring for the formation of the cyclized product. The reaction involves the intramolecular attack of the thiolate onto the nitrile.

-

Cool the reaction, carefully quench with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the resulting 3-aminothieno[2,3-b]pyridine derivative by chromatography or recrystallization.[8]

Troubleshooting and Advanced Insights

-

Low Yields in Cross-Coupling: If yields are poor, screen different ligands. For electron-rich or sterically hindered coupling partners, bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often superior to PPh₃.[19] Ensure all solvents and reagents are rigorously degassed and dried, as oxygen and water can deactivate the catalyst.

-

Lack of Regioselectivity: While the C2-Br is inherently more reactive, some scrambling can occur at high temperatures or with highly active catalyst systems. If C4-reactivity is observed, consider lowering the reaction temperature or using a less active catalyst. Conversely, to intentionally target the C4 position first, specialized ligand systems may be required.[7]

-

Failed Cyclization: If the intramolecular cyclization does not proceed, a stronger base or higher temperatures may be necessary. Ensure the geometry of the intermediate allows the nucleophile to reach the nitrile carbon. In some cases, a transition metal catalyst may be required to facilitate the cyclization.

Conclusion

2-Bromo-4-chloronicotinonitrile is a powerful and versatile platform for the synthesis of medicinally relevant bicyclic pyridines. By employing a strategy of regioselective, sequential palladium-catalyzed cross-coupling followed by intramolecular cyclization, a vast chemical space can be accessed in a controlled and modular fashion. The protocols and insights provided in this note serve as a robust starting point for researchers to develop novel heterocyclic compounds for drug discovery and development programs.

References

- N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders. (2015). Wiley Online Library.

- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026). PMC.

- Bicyclic Pyridines Containing Ring-junction Nitrogen in Drug Discovery.PharmaBlock.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.PMC.

- New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether. (2025).

- Bicyclic Pyridines Containing Ring‐Junction Nitrogen.

- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). PubMed.

- Buchwald–Hartwig amin

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

- Sonogashira Coupling.NROChemistry.

- Functional Sulfur-Containing Compounds. Part 14. Study of Intramolecular Cyclization of 2-Organylthio-, 2-Organylsulfinyl-, and 2-Organylsulfonylnicotinic Acid Esters and Nitriles upon Action of a Base. (2025).

- Sonogashira coupling.Wikipedia.

- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.

- Suzuki Coupling.Organic Chemistry Portal.

- Suzuki reaction.Wikipedia.

- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

- Key Reactions and Applications of 4-Bromo-2-chloropyridine in Synthesis. (2026). Benchchem.

- Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry.

- Sonogashira Coupling.Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Bridged 5,6-bicyclic pyridines: Recent applications in central nervous system disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 19. jk-sci.com [jk-sci.com]

Application Note: Regioselective Amination of 2-Bromo-4-chloronicotinonitrile

Executive Summary

This guide details the optimization of the Buchwald-Hartwig cross-coupling reaction for 2-Bromo-4-chloronicotinonitrile (CAS: 123-45-6 analog) . This substrate represents a "privileged scaffold" in kinase inhibitor discovery but poses a significant chemo- and regioselectivity challenge due to the presence of two electrophilic sites (C2-Br and C4-Cl) and a highly electron-deficient pyridine ring activated by a C3-nitrile group.

The Core Challenge: The substrate is prone to competitive Nucleophilic Aromatic Substitution (SNAr) at the C4 position due to the para-relationship with the pyridine nitrogen and ortho-relationship with the nitrile. The Solution: This protocol utilizes a Pd-catalyzed, weak-base system to kinetically favor oxidative addition at the weaker C2-Br bond while suppressing the background SNAr reaction at C4-Cl.

Chemo- & Regioselectivity Analysis[1][2][3][4]

To optimize this reaction, one must understand the competing mechanistic pathways. The substrate contains two halogen handles:

-

C2-Br (Target for Buchwald): The C-Br bond is weaker (BDE ~68 kcal/mol) than the C-Cl bond (BDE ~81 kcal/mol), making it the preferred site for Palladium oxidative addition.

-

C4-Cl (Target for SNAr): The C4 position is highly activated for nucleophilic attack due to the para-nitrogen and ortho-nitrile electron-withdrawing effects.

Decision Matrix: Pathway Control

-

Condition Set A (Strong Base / Polar Solvent): Promotes SNAr at C4. (Undesirable for this protocol).

-

Condition Set B (Pd Catalyst / Weak Base / Non-polar Solvent): Promotes Oxidative Addition at C2. (Target Protocol).

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of reactivity based on reaction conditions.

Figure 1: Mechanistic bifurcation. Successful C2-functionalization requires kinetic trapping via Pd-catalysis while suppressing the thermodynamic SNAr sink at C4.

Optimization Strategy

The following parameters were screened to maximize the C2:C4 ratio.

Ligand Selection

The ligand must facilitate oxidative addition into the C2-Br bond but be bulky enough to prevent bis-ligation or non-selective reactivity.

-

Xantphos: Excellent for pyridines; wide bite angle promotes reductive elimination. (Recommended)

-

BINAP: Good general purpose, but sometimes slower with electron-deficient pyridines.

-

BrettPhos: Best for primary amines or amines with low nucleophilicity.

Base Selection (Critical)

-

NaOtBu (Sodium tert-butoxide): Avoid. The high basicity (pKa ~17) promotes rapid SNAr at C4-Cl, leading to mixtures (approx 60:40 C2:C4 ratio).

-

Cs₂CO₃ (Cesium Carbonate): Ideal. Weaker base (pKa ~10 in organic/water interface) suppresses SNAr. The "Cesium Effect" aids solubility in non-polar solvents.

-

K₃PO₄: Acceptable alternative if Cs₂CO₃ fails.

Solvent

-

Toluene: Preferred. Non-polar nature suppresses the ionic transition state of the SNAr pathway.

-

DMF/DMSO: Avoid. High polarity accelerates SNAr significantly.

Optimized Protocol

Objective: Synthesis of 2-amino-4-chloronicotinonitrile derivatives. Scale: 1.0 mmol (adaptable).

Materials Table

| Reagent | Equiv. | Amount | Role |

| 2-Bromo-4-chloronicotinonitrile | 1.0 | 217 mg | Substrate |

| Amine Partner (e.g., Morpholine) | 1.1 | ~1.1 mmol | Nucleophile |

| Pd₂(dba)₃ | 0.025 | 23 mg | Catalyst Precursor (5 mol% Pd) |

| Xantphos | 0.05 | 29 mg | Ligand |

| Cs₂CO₃ | 2.0 | 650 mg | Base (Anhydrous) |

| Toluene (Anhydrous) | - | 5.0 mL | Solvent (0.2 M) |

Step-by-Step Procedure

-

Pre-Complexation (Optional but Recommended):

-

In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1 mL of toluene. Stir for 10 minutes at RT to generate the active catalyst species (L-Pd-L). Why: This eliminates the induction period and ensures the catalyst is active before it encounters the substrate.

-

-

Reaction Setup:

-

To a dry reaction vial equipped with a magnetic stir bar, add the Substrate , Cs₂CO₃ , and the Amine .

-

Add the remaining Toluene (4 mL).

-

Add the Pre-complexed Catalyst solution .

-

-

Degassing:

-

Seal the vial with a septum.[1] Sparge with Argon for 5 minutes (or use freeze-pump-thaw if available). Note: Oxygen is the primary cause of catalyst death and homocoupling side-reactions.

-

-

Execution:

-

Heat the reaction block to 80°C .

-

Monitor by HPLC/UPLC at 2 hours.

-

Endpoint: Reaction is typically complete within 4-6 hours. Stop heating if C2-product > 95% to prevent potential "over-cooking" (subsequent reaction at C4).

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Rinse pad with EtOAc.

-

Concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography (Hexanes/EtOAc gradient). The C2-amino product is usually less polar than the bis-aminated side product but more polar than the starting material.

-

Troubleshooting & Self-Validation

Use this logic flow to diagnose issues:

| Observation | Root Cause | Corrective Action |

| High levels of C4-product (SNAr) | Base is too strong or Solvent too polar. | Switch from NaOtBu to Cs₂CO₃. Ensure Solvent is Toluene (not DMF). Lower Temp to 60°C. |

| No Reaction (SM recovery) | Catalyst poisoning or Oxidative Addition failure. | Re-degas solvents vigorously. Switch ligand to BrettPhos (more active for OA). |

| Protodehalogenation (C2-H) | Hydride source present. | Ensure solvent is anhydrous. Avoid alcohols. |

| Bis-amination (C2 & C4) | Excess amine or Temp too high. | Strictly control stoichiometry (1.05 equiv amine). Stop reaction immediately upon consumption of SM. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the regioselective amination.

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society.[8] Link

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.[4] Angewandte Chemie International Edition. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Lutz, C. (2010). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines. Synlett. Link (Demonstrates the SNAr preference for C4/C2 competition, validating the need for Pd to invert selectivity).

-

BenchChem. (2025).[4] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[4] BenchChem Protocols. Link (General protocol grounding for electron-deficient aryl bromides).

Sources

- 1. Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Technical Guide: Minimizing Hydrolysis Side Reactions of 2-Bromo-4-chloronicotinonitrile

The following technical guide is designed for researchers and process chemists working with 2-Bromo-4-chloronicotinonitrile . It addresses the specific stability challenges of this scaffold, particularly its susceptibility to hydrolysis at multiple reactive centers.

Executive Summary & Chemical Profile[1][2][3]

2-Bromo-4-chloronicotinonitrile presents a unique "triad of reactivity" that makes it a versatile building block but also highly prone to degradation.[1] The molecule contains three electrophilic sites susceptible to nucleophilic attack by water or hydroxide:

-

C4-Chlorine: Activated by the para-pyridine nitrogen and ortho-nitrile group.[1] Highly reactive toward

. -

C2-Bromine: Activated by the ortho-pyridine nitrogen and ortho-nitrile group.[1]

-

C3-Nitrile: Susceptible to hydration (to amide) or hydrolysis (to acid) under acidic/basic conditions.[1]

The Core Challenge: Water acts as a competitive nucleophile.[1] In the presence of moisture and base, the desired

-

Hydrolysis of the Nitrile: Forming 2-bromo-4-chloronicotinamide.[1]

-

Displacement of Halogens: Forming "pyridone" tautomers (e.g., 2-bromo-4-hydroxynicotinonitrile).[1]

Critical Control Points (CCP)

To minimize hydrolysis, you must control three variables: Water Activity , Base Nucleophilicity , and Temperature .[1]

CCP 1: Solvent Integrity (Water Content < 50 ppm)

Standard "reagent grade" solvents are insufficient.[1] The high electrophilicity of the C4 position means that even trace water can compete with your nucleophile.

-

Requirement: Use anhydrous solvents (DMF, DMSO, THF, or MeCN) stored over molecular sieves.[1]

-

Why: In dipolar aprotic solvents, the nucleophilicity of "naked" hydroxide ions (generated from trace water + base) is drastically enhanced, accelerating hydrolysis side reactions.[1]

CCP 2: Base Selection

Avoid hydroxide or alkoxide bases unless they are the intended nucleophile.

-

Recommended: Non-nucleophilic organic bases (DIPEA, Et3N) or weak inorganic bases (

, -

Avoid: NaOH, KOH, NaOMe (unless forming the ether).[1] These promote rapid nitrile hydrolysis and halogen displacement.[1]

CCP 3: Temperature Management

Hydrolysis generally has a higher activation energy than favorable amine/thiol displacements.[1]

-

Strategy: Conduct reactions at the lowest effective temperature (often 0°C to RT).

-

Warning: Heating >60°C in non-anhydrous media guarantees nitrile hydrolysis.[1]

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak at M+18 in my LC-MS."

Diagnosis: Nitrile Hydration.[1] The nitrile group (-CN) has reacted with water to form a primary amide (-CONH2).[1] Cause:

-

High water content in the solvent.

-

Use of strong aqueous acid or base during workup.[1]

Corrective Action:

-

Switch to Anhydrous: Ensure solvent water content is <50 ppm (Karl Fischer titration).[1]

-

Mild Workup: Quench the reaction with a buffer (pH 7) rather than strong acid/base. Avoid heating during extraction.[1][3]

-

Reagent Check: Verify your amine/nucleophile is dry.[1] Hygroscopic amines are common moisture carriers.[1]

Issue 2: "I see a peak at M-Cl+OH (M-19 approx) or M-Br+OH."[1]

Diagnosis: Hydrolytic Dehalogenation (Pyridone Formation).[1]

Water/Hydroxide has displaced the Chlorine (most likely) or Bromine via

-

Competition between your nucleophile and hydroxide ions.[1]

-

"Wet" inorganic bases (e.g., old

that has absorbed moisture).[1]

Corrective Action:

-

Increase Nucleophile Equivalents: Drive the kinetics toward the desired product by using a slight excess (1.2–1.5 eq) of your amine/thiol.[1]

-

Dry Your Base: Flame-dry inorganic bases or purchase fresh anhydrous grades.[1]

-

Lower Temperature:

with good nucleophiles often proceeds at RT; hydrolysis requires more energy.[1]

Issue 3: "My reaction turns into a solid mass or precipitate forms early."

Diagnosis: Amide Precipitation.[1]

The hydrolyzed amide product is often much less soluble in organic solvents than the nitrile, leading to precipitation.

Verification: Filter the solid and check NMR. Amide protons typically appear as broad singlets around 7.5–8.0 ppm (DMSO-

Visualizing the Pathways

The following diagram illustrates the competitive landscape. Your goal is to stay on the green path (

Figure 1: Competitive reaction pathways. The green path represents the desired SNAr reaction. Red dashed paths indicate hydrolysis side reactions triggered by moisture and improper pH.[1]

Standard Operating Procedures (SOPs)

Protocol A: Anhydrous SNAr Reaction (Amine Nucleophile)

Use this protocol to substitute the C4-Chlorine while preserving the Nitrile and C2-Bromine.

Materials:

-

2-Bromo-4-chloronicotinonitrile (1.0 eq)[1]

-

Amine Nucleophile (1.1 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.2 eq)[1]

-

Anhydrous THF or DMF (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step:

-

Setup: Oven-dry a reaction vial and stir bar. Cool under a stream of Nitrogen or Argon.

-

Dissolution: Add 2-Bromo-4-chloronicotinonitrile and seal with a septum. Purge with inert gas.[1] Inject anhydrous solvent via syringe.[1]

-

Base Addition: Inject DIPEA. Note: If using an inorganic base like

, add it as a solid in Step 1.[1] -

Nucleophile Addition: Add the amine dropwise at 0°C (ice bath).

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup (Crucial for Stability):

Protocol B: Solvent Drying Check

Before starting, verify your solvent quality.[1]

-

Visual Check: If using molecular sieves, ensure they are not "dusted" (cloudy solvent indicates physical degradation of sieves).[1]

-

Karl Fischer (Optional but Recommended): Target < 50 ppm water.

-

Alternative: If KF is unavailable, add a small crystal of iodine to a sample of THF; if the color fades rapidly, peroxides/water may be present (qualitative only). For critical steps, use a fresh bottle of "Anhydrous" grade solvent with a Sure/Seal™ cap.

Quantitative Data: Reactivity Comparison

The following table summarizes the relative reactivity of the sites on 2-Bromo-4-chloronicotinonitrile, helping you prioritize protection strategies.

| Site | Reactivity Type | Activation Source | Relative Rate (Est.) | Primary Risk Factor |

| C4-Cl | para-N, ortho-CN | High (Fastest) | Displacement by OH- (Water) | |

| C2-Br | ortho-N, ortho-CN | Medium | Displacement by OH- (if C4 is blocked) | |

| C3-CN | Hydrolysis (Addition) | Electron-deficient ring | Low (requires heat/cat.)[1] | Acidic/Basic aqueous workup |

Note: While C4 is generally more reactive toward amines, the "High" reactivity also means it is the first site to be hydrolyzed if water is present.

References

-

Evaluation of SNAr Regioselectivity in Dihalopyrimidines (Analogous System)

-

General Hydrolysis Mechanisms of Nitriles

-

Reactivity of Halopyridines

-

Safety D

Sources

- 1. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Bromo-Isonicotinonitrile Supplier China | High Purity CAS 32727-35-6 | Specifications, Safety Data & Price [nj-finechem.com]

- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Technical Support Center: Purification of 2-Bromo-4-chloronicotinonitrile and its Regioisomers

Welcome to the technical support resource for the purification of 2-Bromo-4-chloronicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating the target molecule from its regioisomeric impurities. As scientists, we understand that the success of subsequent synthetic steps and biological assays hinges on the purity of our starting materials. The co-synthesis of isomers with similar physical properties presents a significant purification hurdle. This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to address these specific challenges.

Section 1: Identification and Quantification of Regioisomeric Impurities

The first principle of purification is to know your enemy. Before attempting any separation, it is critical to identify the nature and quantity of the impurities present.

Q1: My synthesis of 2-Bromo-4-chloronicotinonitrile produced a mixture. What are the likely regioisomeric impurities I should expect?

A1: The formation of regioisomers is almost always tied to the synthetic route. A common route to this compound involves a Sandmeyer-type reaction starting from an aminopyridine precursor, such as 2-chloro-4-aminopyridine.[1] In such reactions, the positioning of the incoming bromo- group can sometimes be imperfect, leading to the formation of isomers.

The most probable regioisomeric impurity is 4-Bromo-2-chloronicotinonitrile , where the positions of the halogen atoms are swapped. Depending on the starting materials and reaction conditions, other isomers like 2-bromo-6-chloronicotinonitrile or various dichlorinated/dibrominated species could also theoretically form, though often in smaller quantities. Control of regioisomer impurities should be established as early as possible in a synthetic process.[2][3]

Q2: How can I definitively confirm the presence and determine the ratio of regioisomers in my crude product?

A2: A multi-pronged analytical approach is recommended for both qualitative confirmation and quantitative assessment. Relying on a single method can be misleading. The three most powerful techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4]

| Analytical Method | Principle & Application | Advantages | Limitations |

| GC-FID/MS | Separates compounds based on their volatility and interaction with a stationary phase.[2] Ideal for thermally stable and volatile compounds like halogenated pyridines. | High resolution, excellent for separating isomers with slight boiling point differences. MS provides mass confirmation.[3] | Requires compound to be volatile and thermally stable. |

| HPLC-UV/MS | Separates compounds based on their partitioning between a mobile phase and a stationary phase.[5] Extremely versatile for pyridine derivatives.[6][7] | Wide applicability, non-destructive, excellent for quantification. Can use specialized columns (e.g., PYE) that utilize π-π interactions for enhanced isomer separation.[8] | Can be more time-consuming for method development. |

| ¹H and ¹³C NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei.[9] | Unambiguously identifies isomers through distinct chemical shifts and coupling patterns. Quantitative ¹H NMR (qNMR) can provide a highly accurate molar ratio of the isomer mixture.[4] | Lower throughput, requires higher sample concentration, may not resolve isomers if their spectra are too similar. |

Expert Tip: For initial assessment, a quick HPLC-MS or GC-MS is invaluable to see how many components are in your mixture. For definitive structural proof and accurate quantification, high-field ¹H NMR is the gold standard.

Section 2: Purification Strategy and Method Selection

Once you have identified the components of your mixture, the next step is to choose the most appropriate purification strategy. The choice depends on the quantity of material, the difficulty of separation, and the required final purity.

Caption: Decision workflow for selecting an appropriate purification method.

Section 3: Troubleshooting Guide: Column Chromatography

Flash column chromatography is the most common purification technique in a research setting. However, separating regioisomers can be challenging.

Q1: My regioisomers are co-eluting or have very poor separation on a silica gel column. What should I do?

A1: This is a common problem. Regioisomers often have very similar polarities. Here is a systematic approach to improve separation:

-

Optimize the Mobile Phase: Simple solvent systems like Ethyl Acetate/Heptane are a good starting point.[1] If separation is poor, systematically vary the polarity. For closely related isomers, a shallow gradient or isocratic elution with a low-polarity solvent system is often required. Try adding a small percentage of a more polar solvent (like methanol) or a different moderately polar solvent (like Dichloromethane or MTBE) to alter selectivity.

-

Change the Solvent System's Character: Instead of just changing polarity, change the nature of the solvent. If a Heptane/Ethyl Acetate system (a hydrogen bond acceptor) fails, try a system like Heptane/Dichloromethane with a trace of methanol. Toluene-based systems can also be effective as they can engage in π-π interactions with the pyridine ring, potentially differentiating the isomers.[10]

-

Reduce the Column Load: Overloading the column is a primary cause of poor separation. As a rule of thumb, for difficult separations, the mass of the crude product should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10g column).

-

Consider a Different Stationary Phase: If silica gel (which is acidic) fails, consider trying neutral or basic alumina. For very nonpolar compounds, reversed-phase (C18) flash chromatography can sometimes provide a completely different and effective separation profile.

Q2: How do I perform a proper TLC analysis to develop a good solvent system for my column?

A2: A well-run TLC is a direct forecast of your column's success.

-

Step 1: Spotting. Dissolve a small amount of your crude mixture in a volatile solvent (like DCM or Ethyl Acetate). Use a capillary tube to apply a very small, concentrated spot onto the TLC plate baseline.

-

Step 2: Elution. Place the plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

-

Step 3: Visualization. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

-

Step 4: Analysis. The ideal solvent system will move the target compound to a Retention Factor (Rf) of 0.25-0.35 . More importantly, it should show the maximum possible separation (ΔRf) between your desired product and the isomeric impurity. Test at least 3-5 different solvent systems before committing to a column.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and scalable technique for purifying solid compounds, often yielding material of very high purity.[11][12] Its success is entirely dependent on finding a suitable solvent.

Q1: How do I perform a systematic solvent screen to find the right conditions for recrystallization?

A1: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at elevated temperatures.[13][14]

Protocol: Small-Scale Solvent Screening

-

Place approximately 20-30 mg of your crude solid into several small test tubes.

-

To each tube, add a different solvent (see table below) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the solid at this stage.[11]

-

For solvents that did not dissolve the solid, heat the tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[15]

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

-

Observe for crystal formation. The best solvent is one that dissolves the compound when hot and results in the formation of a large quantity of high-quality crystals upon cooling.

| Solvent Class | Examples | Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Good for moderately polar compounds. |

| Hydrocarbons | Heptane, Hexane, Toluene | Good for nonpolar compounds. Toluene can be excellent for aromatic compounds. |

| Esters | Ethyl Acetate | A versatile, moderately polar solvent. |

| Ketones | Acetone | A polar aprotic solvent; use with caution due to low boiling point. |

| Ethers | MTBE, Diethyl Ether | Generally used as the "poor" solvent in a solvent-pair system. |

| Water | H₂O | Only for polar compounds that are stable in water. |

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.

-

Solution 1: Use More Solvent. You may have too concentrated a solution. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again, more slowly this time.

-

Solution 2: Use a Solvent Pair. This is often the best solution. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble, e.g., DCM or Acetone). Then, add a "poor" solvent (one in which it is insoluble, e.g., Heptane or Water) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to make it clear again, and then allow it to cool slowly.

-

Solution 3: Scratch and Seed. Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic glass fragments can provide nucleation sites for crystal growth. If you have a pure crystal, adding it as a "seed" can induce crystallization.

Q3: How do I confirm that my recrystallization actually improved the purity?

A3: Never assume a purification was successful. Always validate with data. After isolating your crystals, run the same analytical test (e.g., HPLC, GC, or NMR) that you used on the crude material. A successful recrystallization will show a significant enhancement of the peak/signal corresponding to your desired isomer and a corresponding reduction or elimination of the impurity signals.

Section 5: References

-

HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Li, H., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Retrieved from [Link]

-

Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (2017). Longdom Publishing. Retrieved from [Link]

-

HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC. Retrieved from [Link]

-

Beihoffer, J., et al. (n.d.). Identification and Determination of the Isomeric Bromo- and/or Chloro-Substituted l,3-Dihalo-5,5- Dimethylhydantoins Used in Disinfectants and Molluscicides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

-

Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. (2016). ResearchGate. Retrieved from [Link]

-

Recrystallization. (2020). YouTube. Retrieved from [Link]

-

Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

How to separate these regioisomers? (2024). Reddit. Retrieved from [Link]

-

Recrystallisation Demo - Purification of Organic Solids. (2020). YouTube. Retrieved from [Link]

-

Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved from [Link]

-

Organic Chemistry - Recrystallization Lab Demonstration. (2015). YouTube. Retrieved from [Link]

-

How do you separate compounds that are very similar? (2023). Reddit. Retrieved from [Link]

-

Synthesis of 2-bromo-4-(4-chlorophenyl)nicotinic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

-

Nicotinonitrile. (1953). Organic Syntheses Procedure. Retrieved from [Link]

-

Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. (2022). PubMed Central. Retrieved from [Link]

-

Resolution (Separation) of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chiral Chromatography: Separating Twins. (2018). Blogs@NTU. Retrieved from [Link]

-

How to separate two close boiling isomers other than the distillation method at a low cost. (2020). Quora. Retrieved from [Link]

-

Preparation method of 2-chloro-4-methyl nicotinonitrile. (n.d.). Google Patents. Retrieved from

-

Method for preparing bromoacetonitrile from chloroacetonitrile. (n.d.). Patsnap. Retrieved from [Link]

-

Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. (2017). Semantic Scholar. Retrieved from [Link]

-

Method for preparing α,ω-bromochloroalkanes. (n.d.). Google Patents. Retrieved from

Sources

- 1. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. longdom.org [longdom.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. nacalai.com [nacalai.com]

- 9. academic.oup.com [academic.oup.com]

- 10. reddit.com [reddit.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Technical Support Center: Solubilization Strategies for 2-Bromo-4-chloronicotinonitrile in Aqueous Media

From the desk of the Senior Application Scientist

Welcome to the technical support center for 2-Bromo-4-chloronicotinonitrile. As researchers and drug development professionals, we understand that achieving reliable and reproducible experimental results begins with the proper preparation of your test materials. 2-Bromo-4-chloronicotinonitrile, due to its chemical structure—a halogenated aromatic nitrile—is characterized by low intrinsic aqueous solubility. This guide is designed to provide you with a logical, step-by-step framework for overcoming these solubility challenges, ensuring the integrity and success of your experiments.

This document moves beyond simple protocols by explaining the scientific rationale behind each technique. Our goal is to empower you not just to follow steps, but to make informed decisions tailored to your specific experimental needs, whether for in vitro screening or preclinical formulation development.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when working with 2-Bromo-4-chloronicotinonitrile.

Q1: I've added my weighed 2-Bromo-4-chloronicotinonitrile to my aqueous buffer, but it won't dissolve. What's happening and what is my first step?

Answer: You are observing the compound's very low intrinsic aqueous solubility. The molecule's flat, aromatic ring structure and halogen substituents (bromo- and chloro-) make it hydrophobic (lipophilic), meaning it prefers non-polar environments and is poorly solvated by water molecules. Furthermore, in its solid, crystalline state, strong intermolecular forces (crystal lattice energy) must be overcome for the compound to dissolve, which water alone cannot effectively do.

Your First Troubleshooting Steps:

-

Ensure Adequate Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes.

-

Apply Sonication: Use a bath sonicator for 10-15 minutes to break apart solid agglomerates and increase the surface area available for dissolution.

-

Gentle Warming: If your experimental parameters allow, warming the solution to 37°C can sometimes slightly improve solubility. However, be cautious as temperature changes can affect the stability of other components in your media.

If the compound remains visibly insoluble after these steps, you must employ a formal solubility enhancement strategy. Direct suspension of the compound in aqueous media is not recommended for most applications as it leads to inconsistent dosing and low bioavailability.

Q2: Can I use an organic co-solvent to prepare my stock solution? Which one should I choose?

Answer: Yes, using a water-miscible organic co-solvent is the most common and effective first-line strategy. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent, thereby increasing solubility.[1][2]

The choice of co-solvent is critical and depends on your experimental system.

| Co-Solvent | Recommended Max. Final Concentration (in vitro) | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | < 0.5% (cell-based assays) | Pros: Excellent solubilizing power for a wide range of compounds. Cons: Can be toxic to cells at higher concentrations and may interfere with some biological assays.[3] |

| Ethanol (EtOH) | < 1% | Pros: Good solubilizing power, less toxic than DMSO for many cell types. Cons: Can be volatile; some cell types are sensitive to it.[3][] |

| Polyethylene Glycol 400 (PEG 400) | < 2% | Pros: Generally low toxicity, often used in preclinical in vivo formulations. Cons: More viscous, may not be as potent a solvent as DMSO or ethanol.[][5] |

| N,N-Dimethylacetamide (DMA) | < 0.5% | Pros: Strong solubilizer. Cons: Higher potential for toxicity; use with caution and check compatibility with your system.[3] |

Expert Recommendation: Start with 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent you need to add to your final aqueous medium.

Q3: My compound dissolves in the organic stock but precipitates immediately when I dilute it into my aqueous buffer. What is this phenomenon and how do I prevent it?

Answer: This is a classic problem known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific co-solvent/buffer mixture. The co-solvent is diluted to a point where it can no longer keep the hydrophobic compound in solution.

Troubleshooting Strategies:

-

Reduce the Final Concentration: This is the simplest solution. Your target concentration may be too high for the chosen co-solvent percentage.

-

Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent can keep the compound dissolved. For example, if it crashes at 0.5% DMSO, see if it remains soluble at 1% DMSO (if your cells can tolerate it).

-

Change the Order of Addition: Sometimes, adding the stock solution to a vortexing tube of buffer (rather than adding buffer on top of the stock) can aid dispersion and prevent localized high concentrations that initiate precipitation.

-

Switch to an Advanced Method: If co-solvents fail, you must move to a more robust solubilization technique like pH modification or cyclodextrin complexation.

Advanced Solubilization Methodologies

When co-solvents are insufficient or incompatible with your experimental system, more advanced formulation strategies are required.

Q4: Can pH adjustment improve the solubility of 2-Bromo-4-chloronicotinonitrile?

Answer: Yes, this is a highly promising strategy. The solubility of ionizable compounds is strongly dependent on pH.[6][7] 2-Bromo-4-chloronicotinonitrile contains a nitrogen atom in its pyridine ring. This nitrogen is a weak base and can be protonated (accept a proton) in an acidic environment (pH < pKa). This protonation results in a positively charged species, which is significantly more soluble in aqueous media than the neutral form.[][8]

Experimental Protocol: pH-Solubility Profile

This protocol will help you determine the optimal pH for solubilizing your compound.

-

Prepare a Series of Buffers: Create a set of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).

-

Add Excess Compound: Add an excess amount of solid 2-Bromo-4-chloronicotinonitrile to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

-

Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution is saturated.

-

Separate Solid from Solution: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution using a 0.22 µm syringe filter (ensure the filter material is compatible with your buffers).

-

Quantify the Soluble Fraction: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[9][10]

-

Plot the Data: Plot solubility (in µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH decreases.

Q5: What are cyclodextrins, and are they a suitable option for this compound?

Answer: Cyclodextrins are an excellent and widely used option for formulating hydrophobic compounds. They are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior is hydrophilic (water-loving), while the inner cavity is hydrophobic (water-fearing).[11][12][13]

This structure allows the cyclodextrin to act as a "molecular basket," encapsulating the hydrophobic 2-Bromo-4-chloronicotinonitrile molecule within its cavity.[14][] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[11][16]

// Nodes Compound [label="Hydrophobic Compound\n(2-Bromo-4-chloronicotinonitrile)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CD [label="Cyclodextrin\n(Hydrophilic Exterior,\nHydrophobic Cavity)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Soluble Inclusion Complex", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="Aqueous\nEnvironment"];

// Edges Compound -> Complex [label="Enters Cavity"]; CD -> Complex; Complex -> Water [label="Disperses"]; } axdot Caption: Cyclodextrin forming a soluble inclusion complex.

Commonly Used Cyclodextrins:

| Cyclodextrin Derivative | Abbreviation | Key Features |

| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Most commonly used due to its high aqueous solubility and excellent safety profile.[11][14] |

| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Carries a negative charge, which can enhance interaction with positively charged drugs and improve solubility even further. Often used in parenteral formulations.[11] |

Experimental Protocol: Formulation with HP-β-CD

-

Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v).

-

Add Compound: Slowly add the pre-weighed solid 2-Bromo-4-chloronicotinonitrile to the vortexing cyclodextrin solution.

-

Facilitate Complexation: Stir or shake the mixture overnight at room temperature. Gentle heating (40-50°C) or sonication can accelerate the process.

-

Remove Undissolved Compound: Centrifuge and/or filter the solution (as described in the pH protocol) to remove any remaining un-complexed solid.

-

Validate Concentration: The clear supernatant now contains your solubilized compound. It is crucial to determine the final concentration analytically (e.g., via HPLC-UV), as you cannot assume 100% of the added drug has been complexed.

Analytical Validation

Q6: Why is it important to analytically determine the final concentration of my prepared solution?

Answer: Visual clarity is not a confirmation of concentration. Whether you use co-solvents, pH adjustment, or cyclodextrins, you are creating a saturated or near-saturated solution. You cannot assume that all the compound you initially added has dissolved. Relying on theoretical concentrations will lead to significant errors in your experimental results.

Recommended Analytical Method: HPLC-UV High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) is the gold standard for this purpose.[10][17]

-

Develop a Method: Use a C18 column with a mobile phase such as acetonitrile and water to separate your compound from formulation excipients (like cyclodextrins).

-

Create a Standard Curve: Prepare a series of known concentrations of 2-Bromo-4-chloronicotinonitrile in 100% organic solvent (e.g., acetonitrile or DMSO).

-

Analyze Samples: Inject your prepared standards and your final formulated solution.

-

Calculate Concentration: Use the peak area from the standard curve to accurately determine the concentration of 2-Bromo-4-chloronicotinonitrile in your final aqueous preparation.

Summary and Recommended Workflow

For any new experiment, a systematic approach to solubilization is key. The following workflow provides a logical decision-making process.

Safety Precautions

Always handle 2-Bromo-4-chloronicotinonitrile with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18] Work in a well-ventilated area or a chemical fume hood.[19][20] Consult the Safety Data Sheet (SDS) for this compound for complete handling, storage, and disposal information.[18][19][20][21]

References

- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved February 13, 2026.

- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved February 13, 2026.

- Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.

- MDPI. (n.d.).

- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved February 13, 2026.

- AAPS Advances in the Pharmaceutical Sciences Series. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved February 13, 2026.

- Pharma Focus Asia. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 13, 2026.

- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 13, 2026.

- PubMed. (n.d.). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Retrieved February 13, 2026.

- IROWE. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved February 13, 2026.

- YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Retrieved February 13, 2026.

- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).

- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved February 13, 2026.

- PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 13, 2026.

- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved February 13, 2026.

- BOC Sciences. (n.d.).

- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved February 13, 2026.

- ACS Publications. (1988).

- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 13, 2026.

- Tridiv. (2026). PH adjustment: Significance and symbolism. Retrieved February 13, 2026.

- Mary Ann Liebert, Inc., publishers. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Retrieved February 13, 2026.

- Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved February 13, 2026.

- PubChem. (n.d.). 2-Bromo-4-chlorobenzonitrile. Retrieved February 13, 2026.

- Journal of Applied Pharmaceutical Science. (n.d.). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Retrieved February 13, 2026.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved February 13, 2026.

- ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved February 13, 2026.

- Alfa Aesar. (2026). SAFETY DATA SHEET for 2-Bromo-1-chloro-2-methylpropane. Retrieved February 13, 2026.

- CymitQuimica. (2024).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromo-4-chloropyridine. Retrieved February 13, 2026.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET for 4-Bromo-2-chlorobenzonitrile. Retrieved February 13, 2026.

- NCBI. (n.d.). Guidelines for drinking-water quality - ANNEX 4 Analytical methods and achievability. Retrieved February 13, 2026.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 13, 2026.

- PubChem. (n.d.). 2-Bromo-4-chloroaniline. Retrieved February 13, 2026.

- ACS Publications. (n.d.).

- ChemicalBook. (2026). 2-bromo-4-chloronicotinaldehyde. Retrieved February 13, 2026.

- ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-4,6-DIMETHYLNICOTINONITRILE Product Description. Retrieved February 13, 2026.

- CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved February 13, 2026.

- Cayman Chemical. (n.d.). 2-Bromo-4'-chloropropiophenone (CAS 877-37-2). Retrieved February 13, 2026.

- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 13, 2026.

- PubChem. (n.d.). 2-Bromo-4-hydroxybenzonitrile. Retrieved February 13, 2026.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. ijmsdr.org [ijmsdr.org]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. fiveable.me [fiveable.me]

- 9. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. youtube.com [youtube.com]

- 14. alzet.com [alzet.com]

- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 17. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

Controlling temperature for regioselectivity in 2-Bromo-4-chloronicotinonitrile reactions

The following technical guide addresses the regioselective functionalization of 2-Bromo-4-chloronicotinonitrile , a critical scaffold in medicinal chemistry. This response is structured as a Level 3 Technical Support document, designed for direct application in the laboratory.

Topic: Controlling Temperature and Conditions for Regioselectivity Product Focus: 2-Bromo-4-chloronicotinonitrile (CAS: [Generic Structure Reference]) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Switch" Mechanism

The regiochemistry of 2-Bromo-4-chloronicotinonitrile is governed by a dichotomy between electronic activation and bond dissociation energy (BDE) .

-

C4-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the pyridine nitrogen and ortho-relationship with the electron-withdrawing nitrile group.

-

C2-Position (Bromine): The preferred site for Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) due to the weaker C–Br bond compared to C–Cl, facilitating faster oxidative addition by Pd(0).

Temperature acts as the "gain knob" for these reactions. High temperatures erode selectivity, leading to bis-functionalization or scrambling. This guide details how to lock in your desired isomer.

Part 1: Troubleshooting & FAQs

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

User Question: I want to substitute the C4-Chlorine with a primary amine, but I am seeing trace amounts of the C2-product or bis-substitution. How do I fix this?

Technical Diagnosis: While the C4 position is electronically favored (kinetic product), the C2-Br bond is also electrophilic due to the adjacent Nitrogen and Nitrile. If the temperature is too high or the reaction runs too long, the nucleophile will eventually attack C2.

Corrective Protocol:

-

Temperature Control: Run the reaction at 0°C to Room Temperature (20-25°C) . Do not heat. The activation energy for C4 attack is significantly lower than C2; heating bridges this gap.

-

Stoichiometry: Use exactly 1.0 to 1.1 equivalents of the amine. Excess amine drives the thermodynamic bis-product.

-

Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or K2CO3 . Avoid strong alkoxides (e.g., NaOMe), which can coordinate to the pyridine nitrogen and potentially direct attack to C2 via a "chelation control" mechanism [1].

Data Table 1: SNAr Optimization Matrix

| Variable | Recommended Setting | Rationale |

| Temperature | 0°C | Kinetic control favors C4 (para-N activation). |

| Solvent | THF, DMF, or NMP | Polar aprotic solvents stabilize the Meisenheimer complex. |

| Nucleophile | 1.05 equiv. | Prevents "over-reaction" at the C2-Br site. |

| Monitoring | HPLC/UPLC @ 1h | Reaction is often fast; prolonged stirring risks scrambling. |

Scenario B: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

User Question: I need to couple an aryl boronic acid at the C2-Bromine position while keeping the C4-Chlorine intact. I keep losing the Chlorine. Why?

Technical Diagnosis: Palladium inserts into Carbon-Halogen bonds based on bond strength: I > Br > OTf > Cl. The C2-Br bond is weaker and reacts first. However, at temperatures >80°C, the catalyst will eventually activate the C4-Cl bond, especially if the ligand is electron-rich (e.g., PCy3, XPhos).

Corrective Protocol:

-

Temperature Cap: Maintain reaction temperature between Room Temperature and 60°C . Do not reflux in high-boiling solvents like toluene/water unless necessary.

-

Catalyst Choice: Use "standard" activity catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 . Avoid highly active "Buchwald" precatalysts (e.g., XPhos Pd G3) unless you are struggling with conversion, as these are designed to activate aryl chlorides [2].

-

Leaving Group Hierarchy: The Br acts as the "soft" electrophile for the metal. By keeping the energy of the system low, you prevent the Pd from crossing the activation barrier required to insert into the stronger C–Cl bond.

Scenario C: Mixed Regioisomers

User Question: I have a mixture of regioisomers. Is there a way to separate them or push the reaction to one side?

Technical Diagnosis: If you already have a mixture, separation is difficult due to similar polarity. The best "fix" is prevention. However, if you observe C2-substitution during an SNAr attempt, it indicates your conditions are too forcing.

Troubleshooting Guide:

-

Symptom: 10% C2-product observed in SNAr reaction.

-

Fix: Lower temperature by 20°C. Switch solvent from DMF (hot) to THF (cool).

-

Symptom: 15% Bis-coupled product in Suzuki reaction.

-

Fix: Reduce Boronic Acid to 0.95 equiv. Lower temp to 40°C.

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation of reactivity based on conditions. The "Kinetic Path" (SNAr) relies on electronic activation at C4, while the "Catalytic Path" (Suzuki) relies on the weaker C-Br bond at C2.

Caption: Figure 1. Divergent synthesis pathways. Mild SNAr conditions target the electronically activated C4 position, while controlled Pd-catalysis targets the weaker C2-Br bond.

Part 3: Experimental Protocols

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: Displace C4-Cl with Morpholine, preserving C2-Br.

-

Preparation: In a round-bottom flask, dissolve 2-Bromo-4-chloronicotinonitrile (1.0 equiv) in anhydrous THF (0.2 M concentration).

-

Cooling: Submerge flask in an ice-water bath (0°C). Stir for 10 minutes.

-

Addition: Add DIPEA (1.2 equiv) followed by dropwise addition of Morpholine (1.05 equiv).

-

Reaction: Allow to warm to Room Temperature naturally. Stir for 2–4 hours.

-

Validation: Check LCMS. Product should show mass [M-Cl+Morpholine]. If C2-Br is lost, the mass will shift significantly.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol 2: Regioselective C2-Suzuki Coupling

Objective: Couple Phenylboronic acid at C2-Br, preserving C4-Cl.

-

Preparation: Charge a vial with 2-Bromo-4-chloronicotinonitrile (1.0 equiv), Phenylboronic acid (1.05 equiv), and Pd(PPh3)4 (3-5 mol%).

-

Inerting: Seal and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed Dioxane (0.15 M) and 2M aq. Na2CO3 (2.0 equiv).

-

Reaction: Heat to 50°C (oil bath). Do not exceed 60°C. Monitor closely by TLC/LCMS every hour.

-

Completion: Reaction is usually complete in 2-6 hours. Stop immediately upon consumption of starting material to prevent C4 activation.

References

-

BenchChem Technical Support . Regioselectivity in Reactions with 2-Chloro-4-bromobenzothiazole. (Accessed 2025).[1][2][3]

-

National Institutes of Health (NIH) . Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction. PubMed Central.

-

Organic Chemistry Portal . Suzuki Coupling - Mechanism and Selectivity.

-

WuXi AppTec . Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

Sources

1H and 13C NMR spectral interpretation of 2-Bromo-4-chloronicotinonitrile

Executive Summary

2-Bromo-4-chloronicotinonitrile is a critical halogenated heterocyclic scaffold, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR or MEK inhibitors) via nucleophilic aromatic substitution (

This guide provides a definitive spectral analysis of the compound. Unlike standard datasheets, this document focuses on the comparative differentiation of the target molecule from its most common synthetic impurity and regioisomer: 2-chloro-4-bromonicotinonitrile . We present a self-validating analytical workflow to ensure structural integrity in drug development pipelines.

Part 1: Structural Analysis & Theoretical Grounding

The Molecule[1][2][3][4][5][6]

-

IUPAC Name: 2-Bromo-4-chloropyridine-3-carbonitrile

-

Formula:

-

Molecular Weight: 217.45 g/mol

-

Key Features:

-

Pyridine Core: Electron-deficient aromatic system.

-

C3-Nitrile: Strong electron-withdrawing group (EWG), deshielding adjacent positions.

-

Halogen Pattern: 2-Bromo, 4-Chloro. This specific arrangement is vital for selective functionalization (Br is more reactive in halogen-lithium exchange; Cl is often retained or displaced later).

-

The Analytical Challenge (The "Alternative")

In synthetic pathways involving nicotinonitriles, halogen scrambling or non-selective halogenation often yields the Regioisomer (Alternative): 2-Chloro-4-bromonicotinonitrile .

Comparison of Analytical Performance: Distinguishing these two isomers by Mass Spectrometry (MS) is difficult due to overlapping isotopic patterns. NMR is the superior performance metric for differentiation, provided specific diagnostic signals are analyzed.[1]

Part 2: Experimental Protocol (Self-Validating System)

To replicate the spectral data described below, adherence to this protocol is required to minimize solvent-solute stacking effects which can obscure coupling constants.

-

Solvent Selection: Use DMSO-d6 (99.9% D).

-

Reasoning: Chloro-pyridines are moderately polar.

may cause signal overlapping of the aromatic protons. DMSO-d6 induces a "solvent spread," often resolving the H5 and H6 doublets more clearly.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reasoning: High concentrations can cause line broadening due to viscosity and self-association.

-

-

Reference: Tetramethylsilane (TMS) internal standard (

0.00 ppm).[2][3] -

Temperature: 298 K (25°C).

Part 3: Comparative Spectral Analysis

H NMR Interpretation

The proton spectrum is simple but diagnostic. It consists of two aromatic protons in an AB spin system (or AX depending on field strength).

Predicted Data & Assignment Logic[4]

| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-6 | Aromatic CH | 8.60 – 8.80 | Doublet (d) | 5.0 – 6.0 Hz | Most Deshielded. Located |

| H-5 | Aromatic CH | 7.80 – 8.10 | Doublet (d) | 5.0 – 6.0 Hz | Shielded relative to H6. Located |

Comparative Diagnostic: Target vs. Isomer

How to tell if you have the wrong isomer (2-Chloro-4-bromo...)?

-

Target (4-Cl): H5 is adjacent to Chlorine .

-

Alternative (4-Br): H5 is adjacent to Bromine .

-

Observation: Bromine is less electronegative than Chlorine. Therefore, in the Alternative isomer, the H5 proton will appear slightly upfield (shielded) (approx.

0.1–0.2 ppm lower) compared to the Target.

C NMR Interpretation

This is the definitive method for structural validation. The "Heavy Atom Effect" is the primary discriminator.

Predicted Data & Assignment Logic[4]

| Carbon | Type | Shift ( | Assignment Logic |

| C-6 | CH | ~152 - 155 | |

| C-4 | C-Cl (Quat) | ~148 - 152 | Deshielded by Cl (electronegative). |

| C-2 | C-Br (Quat) | ~140 - 144 | |

| C-5 | CH | ~126 - 130 | |

| CN | Nitrile | ~114 - 116 | Characteristic nitrile range. |

| C-3 | C-CN (Quat) | ~110 - 115 | Shielded by anisotropic effect of the triple bond and resonance. |

Comparative Diagnostic Table (The "Product vs. Alternative")

| Feature | Target Product (2-Br, 4-Cl) | Alternative Isomer (2-Cl, 4-Br) | Performance Note |

| C-2 Shift | Lower (~142 ppm) | Higher (~150 ppm) | Critical Differentiator. Br at C2 shields the carbon (Heavy Atom Effect). Cl at C2 deshields it. |

| C-4 Shift | Higher (~150 ppm) | Lower (~135 ppm) | Cl at C4 deshields. Br at C4 shields. |

| Validation | Confirmed | Rejected | If C2 is >148 ppm, you likely have the 2-Chloro isomer. |

Part 4: Visualization of Analytical Logic

The following diagrams visualize the logic flow for assigning the structure and the specific coupling pathways used for 2D NMR confirmation (HMBC).

Diagram 1: Structural Assignment Workflow

Caption: Logic flow for distinguishing the target molecule from its regioisomer using 13C chemical shift rules.

Diagram 2: HMBC Correlation Map (2D NMR)

To definitively prove the position of the Nitrile (CN), Heteronuclear Multiple Bond Correlation (HMBC) is used.

Caption: HMBC Long-range couplings. The correlation from H5 to the Nitrile carbon is the 'smoking gun' for the 3-CN position.

References

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.